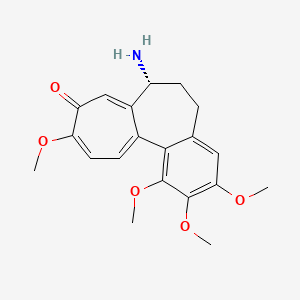
N-t-Boc-2-bromoethylamine-d4
Descripción general
Descripción
“N-t-Boc-2-bromoethylamine-d4” is a labelled building block . It is also known as "tert-butyl N-(2-bromo-1,1,2,2-tetradeuterioethyl)carbamate" . It is used in organic chemistry and metabolic research . It is also used as a building block for preparing fluorinated spacers having nucleophilic and electrophilic termini .
Synthesis Analysis
The synthesis of “N-t-Boc-2-bromoethylamine-d4” involves the reaction of bromoethylamine with Boc anhydride . The base can be chosen from sodium bicarbonate, triethylamine, or sodium hydroxide .Molecular Structure Analysis
The molecular formula of “N-t-Boc-2-bromoethylamine-d4” is C7H10D4BrNO2 . The canonical SMILES structure is CC©©OC(=O)NCCBr . The InChI structure is InChI=1S/C7H14BrNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10)/i4D2,5D2 .Chemical Reactions Analysis
“N-t-Boc-2-bromoethylamine-d4” is used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc . It can be used to study the structure, reaction mechanism, and reaction kinetics of compounds .Physical And Chemical Properties Analysis
“N-t-Boc-2-bromoethylamine-d4” has a molecular weight of 228.12 . It has a boiling point of 262.3±23.0°C at 760 mmHg . The density of “N-t-Boc-2-bromoethylamine-d4” is 1.3±0.1 g/cm3 .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
“N-t-Boc-2-bromoethylamine-d4” has potential applications in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry . It can be used for imaging, diagnosis, and newborn screening . It can also be used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .
Propiedades
IUPAC Name |
tert-butyl N-(2-bromo-1,1,2,2-tetradeuterioethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10)/i4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRQZPMQUXEZMC-CQOLUAMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



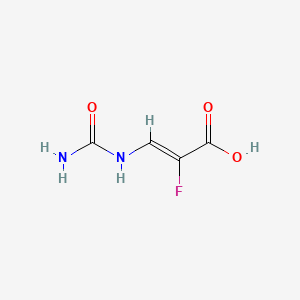



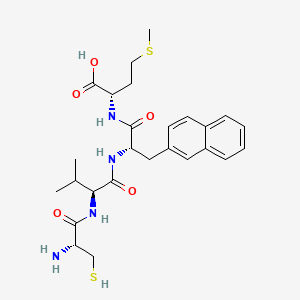
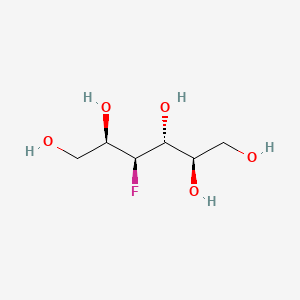
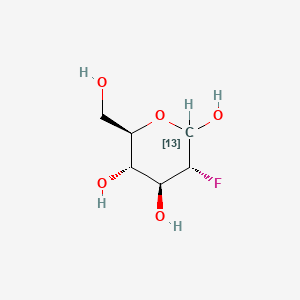
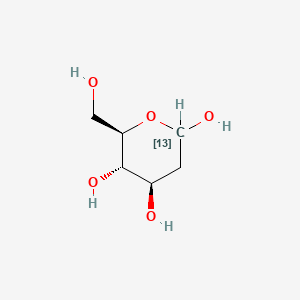
![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)
